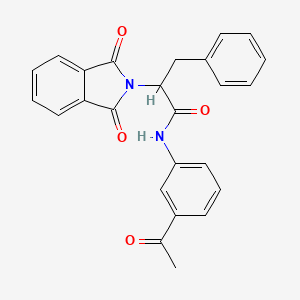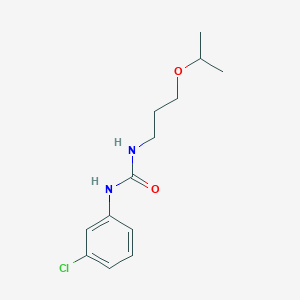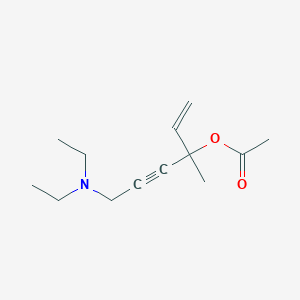![molecular formula C22H24N2O3 B5168238 3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5168238.png)
3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers working in a variety of fields. In We will also discuss the current scientific research applications of this compound and list future directions for further research.
作用機序
The mechanism of action of 3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is not fully understood. However, studies have shown that this compound inhibits the activity of several enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has a range of biochemical and physiological effects. Studies have shown that this compound has anti-tumor, anti-inflammatory, and anti-oxidant properties. Additionally, this compound has been shown to have a neuroprotective effect, making it a potential candidate for the development of treatments for neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone in lab experiments is its potent anti-tumor activity. Additionally, this compound has been shown to have a range of other biochemical and physiological effects, making it a valuable tool for researchers studying a variety of areas. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration methods for this compound.
将来の方向性
There are several future directions for research on 3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone. One area of research could focus on further elucidating the compound's mechanism of action. Additionally, more research is needed to determine the optimal dosage and administration methods for this compound. Finally, this compound could be further studied for its potential applications in the development of new cancer treatments and treatments for neurodegenerative diseases.
合成法
The synthesis method of 3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone involves several steps. The first step is the synthesis of 2-(2-allyl-4-methylphenoxy)ethanol, which is achieved by reacting allyl bromide with 4-methylphenol in the presence of a base. The resulting product is then reacted with ethylene oxide to form 2-(2-allyl-4-methylphenoxy)ethyl ether. This compound is then reacted with 2-chloroquinazolin-4(3H)-one in the presence of a base to form 3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone.
科学的研究の応用
3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been shown to have a range of scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-tumor activity, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a valuable tool for researchers studying these areas.
特性
IUPAC Name |
3-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-6-18-15-17(2)9-10-21(18)27-14-13-26-12-11-24-16-23-20-8-5-4-7-19(20)22(24)25/h3-5,7-10,15-16H,1,6,11-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQLVZMLQJDEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2C=NC3=CC=CC=C3C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5168157.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B5168163.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5168173.png)
![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B5168179.png)

![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168184.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5168202.png)



![4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5168243.png)
![methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate](/img/structure/B5168252.png)
